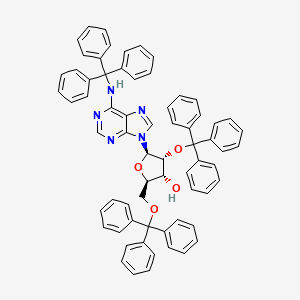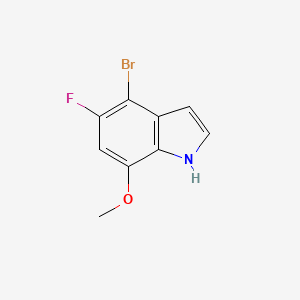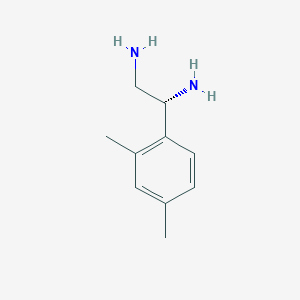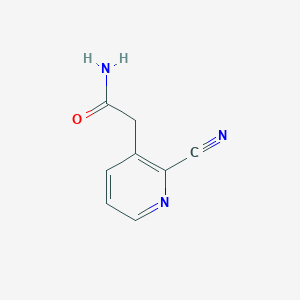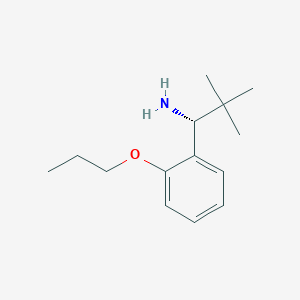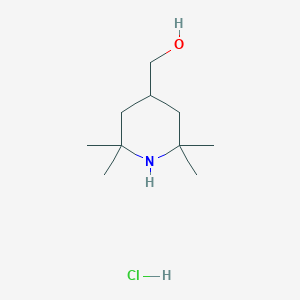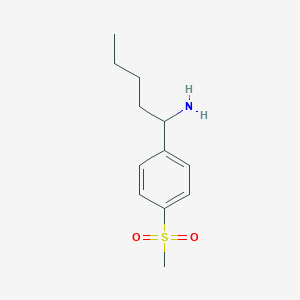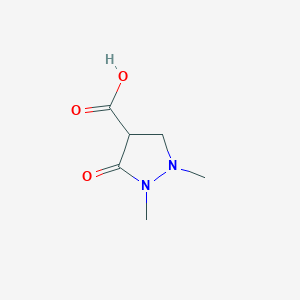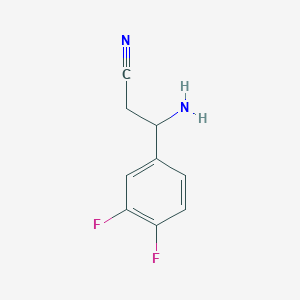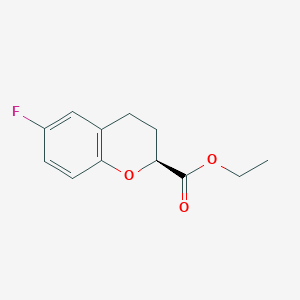
(S)-ethyl 6-fluorochroman-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ethyl 6-fluorochroman-2-carboxylate is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with p-fluorophenol.
Formation of Intermediate:
p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.
Reduction: Formation of 6-fluorochroman-2-methanol.
Applications De Recherche Scientifique
(S)-ethyl 6-fluorochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluorochroman-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.
6-fluorochroman-2-methanol:
6-fluorochroman-2-carboxaldehyde: An intermediate in the synthesis of various chroman derivatives.
Uniqueness
Propriétés
Formule moléculaire |
C12H13FO3 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1 |
Clé InChI |
XLTYRVHHKJREDL-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F |
SMILES canonique |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


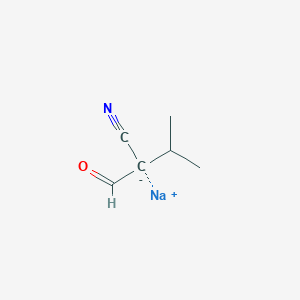
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
